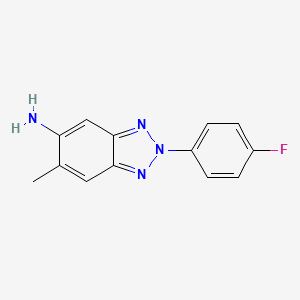

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one

概要

説明

Synthesis Analysis

The synthesis of carbazole derivatives has been a subject of interest due to their potential applications in various fields. In the first paper, the authors describe the cyclization of 4-(1-methylindol-3-yl)-2-butanone and its benzyl analog to produce 9-methyl- and 9-benzyl-3,4,4a,9a-tetrahydro-2(1H)-carbazolone using trifluoroacetic acid. Interestingly, the use of boron trifluoride etherate instead of trifluoroacetic acid yields the desired 3,4,4a,9a-tetrahydro-2(1H)-carbazolone. The paper also discusses the determination of the structure and stereochemistry of the synthesized tetrahydrocarbazolones .

In the second paper, the synthesis of a tricarbonylchromium complex of a tetrahydrocarbazole derivative is reported. The compound, described as (\delta^6)-(4a-methyl-1,2,3,4-tetrahydro-4aH-carbazole)tricarbonylchromium, is synthesized and its reactivity with various organolithium reagents is analyzed. The study provides insights into the stereoelectronic behavior of the tricarbonylchromium group in relation to the 4a-methyl and the 9a substituent of the carbazole moiety .

Molecular Structure Analysis

The third paper does not directly relate to the compound of interest but provides valuable information on the crystal structure determination of a related trifluoromethyl compound. The crystal structure of 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]-benzimidazole is determined using X-ray crystallography. The compound crystallizes in the monoclinic space group, and the study identifies intermolecular hydrogen bonds, which could be relevant when considering the molecular interactions of similar trifluoromethyl compounds .

Chemical Reactions Analysis

The fourth paper discusses the reaction of tetrachlorophthalic anhydride with sulfur tetrafluoride, leading to the synthesis of polyhaloaromatic compounds, including a side product with a trifluoromethyl group. Although the main focus is on the synthesis of tetrachloro-1,1,3,3-tetrafluoro-1,3-dihydroisobenzofuran, the formation of 3,4,5,6-tetrachloro-2-(trifluoromethyl)benzoyl fluoride as a side product demonstrates the reactivity of trifluoromethyl groups in aromatic systems. This could provide a basis for understanding the chemical behavior of the trifluoromethyl group in the context of carbazole derivatives .

Physical and Chemical Properties Analysis

科学的研究の応用

Environmental Implications of Halogenated Carbazoles

Halogenated carbazoles, including various derivatives, have been detected in environmental samples, indicating their persistence and potential dioxin-like toxicological effects. Studies have explored the anthropogenic origins of these compounds, particularly in relation to the production of halogenated indigo dyes. Such research underscores the environmental impact of carbazole derivatives and the need for monitoring their presence and degradation in ecosystems (Parette et al., 2015).

Material Science and Organic Electronics

Carbazole-based molecules, especially those with donor-acceptor structures, are critical in the development of organic light-emitting diodes (OLEDs). These materials exhibit unique photophysical properties that make them suitable for light-emitting applications, highlighting the versatility of carbazole derivatives in creating advanced optoelectronic devices (Ledwon, 2019).

Organic Synthesis and Catalysis

Significant advancements have been made in the synthesis of carbazole moieties directly from indoles through cascade C-H activation. This methodology enables the efficient construction of functionalized materials, demonstrating the importance of carbazole derivatives in synthetic organic chemistry and material science applications (Dinda et al., 2020).

Antioxidant Activities of Carbazole Derivatives

The synthesis and evaluation of antioxidant activities of multi-substituted carbazole alkaloids have been explored, highlighting the potential of carbazole derivatives in developing novel antioxidants. Such studies are crucial for understanding the pharmacological potential of carbazole-based compounds (Hieda, 2017).

特性

IUPAC Name |

6-(trifluoromethyl)-2,3,4,9-tetrahydrocarbazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)7-4-5-10-9(6-7)8-2-1-3-11(18)12(8)17-10/h4-6,17H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKQBLACUGAMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353773 | |

| Record name | 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

297763-74-7 | |

| Record name | 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1299063.png)

![1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299069.png)

![[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid](/img/structure/B1299091.png)